molecular formula C9H9BrN6O B3862761 1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine

1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine

Cat. No.: B3862761
M. Wt: 297.11 g/mol
InChI Key: JOZOIBSRYBFPFV-LFYBBSHMSA-N
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Description

1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a bromine and methoxy group attached to a phenyl ring, which is further connected to a tetrazole ring through a methyleneamino linkage. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with 5-aminotetrazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for tetrazole derivatives often involve the use of microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and yield. These methods provide better control over reaction parameters, such as temperature and pressure, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminotetrazole derivative, while oxidation would result in an oxidized tetrazole compound .

Scientific Research Applications

1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Properties

IUPAC Name

1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN6O/c1-17-8-3-2-6(4-7(8)10)5-12-16-9(11)13-14-15-16/h2-5H,1H3,(H2,11,13,15)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZOIBSRYBFPFV-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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